molecular formula C21H18O9 B1215898 Premithramycinone

Premithramycinone

Cat. No.: B1215898
M. Wt: 414.4 g/mol
InChI Key: KIDUWMLDPAHEJH-NKTYFGPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premithramycinone is a pivotal tetracyclic intermediate in the biosynthesis pathway of the aureolic acid antibiotic Mithramycin (MTM) . This polyketide natural product is produced by Streptomyces species and serves as the direct aglycon precursor before the glycosylation steps that form the final mithramycin structure . Researchers studying microbial metabolic engineering and combinatorial biosynthesis utilize this compound to generate novel mithramycin analogs with improved pharmacological properties . By modifying the biosynthetic pathway—for instance, through targeted gene inactivation—scientists can alter this intermediate to produce "unnatural" natural products. This approach aims to create compounds that retain the core mechanism of action of mithramycin while potentially offering reduced toxicity or increased potency . Mithramycin itself selectively binds to GC-rich DNA sequences and inhibits transcription factors like Sp1, making it a compound of interest for its antitumor properties . As a key biosynthetic building block, this compound is an essential reagent for exploring the structure-activity relationships of this compound class and developing new experimental therapeutic agents for diseases involving deregulated transcription. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

(1S,4aR,12aS)-3-acetyl-4,4a,6,7,9-pentahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C21H18O9/c1-7(22)13-17(26)18(30-2)11-5-9-3-8-4-10(23)6-12(24)14(8)16(25)15(9)20(28)21(11,29)19(13)27/h3-4,6,11,18,23-25,27,29H,5H2,1-2H3/t11-,18-,21+/m0/s1

InChI Key

KIDUWMLDPAHEJH-NKTYFGPESA-N

SMILES

CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)OC)O)O

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)[C@@H](C1=O)OC)O)O

Canonical SMILES

CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Demethyl-Premithramycinone (4DMPC)
  • Structural Differences: 4DMPC lacks the C-4 methyl group present in premithramycinone, introduced later by the methyltransferase MtmMI .
  • Biosynthetic Role: 4DMPC is the immediate precursor to this compound. Glycosylation and methylation steps convert 4DMPC into premithramycin B, a key intermediate before oxidative cleavage .
  • Bioactivity: Like this compound, 4DMPC exhibits minimal antitumor activity due to the absence of glycosides and the intact tetracyclic structure .
Premithramycin B
  • Structural Differences : Contains a trisaccharide chain (D-olivose-D-oliose-D-mycarose) attached to the tetracyclic aglycone .
  • Biosynthetic Role : The substrate for MtmOIV, an oxygenase that cleaves the fourth ring to generate the tricyclic MTM backbone .
  • Bioactivity: Demonstrates slightly enhanced DNA-binding capacity compared to this compound but remains less active than MTM .
Premithramycin A1
  • Structural Differences: Features a disaccharide (D-olivose-D-oliose) attached to this compound .
  • Biosynthetic Role : Accumulates in glycosyltransferase (mtmGI/mtmGII) mutants, indicating early-stage glycosylation .
  • Bioactivity : Retains weak DNA-binding activity but is 100-fold less potent than MTM due to incomplete glycosylation .

Analogues from Other Aureolic Acid Antibiotics

Chromocyclomycin
  • Structural Differences: A glycosylated this compound analogue with a distinct sugar profile (D-mycarose monosaccharide and a trisaccharide chain) .
  • Biosynthetic Role : Proposed shunt product in MTM biosynthesis, suggesting flexibility in sugar attachment timing .
  • Bioactivity: Not directly reported, but structural similarity to this compound implies low activity .
Prechromomycins (e.g., PC-A4)
  • Structural Differences: Tetracyclic intermediates in chromomycin A3 biosynthesis, analogous to this compound but with a different hydroxylation pattern .
  • Biosynthetic Role : Undergo similar oxidative cleavage to form tricyclic chromomycin A3 .
  • Bioactivity: Like this compound, prechromomycins exhibit reduced activity compared to their final glycosylated products .

Structural and Functional Comparison Table

Compound Core Structure Glycosylation Methylation Bioactivity (IC50 vs. MTM) Key Biosynthetic Role
This compound Tetracyclic None C-4 O-Me >100-fold weaker Precursor to glycosylated intermediates
4DMPC Tetracyclic None None N/A Methylation substrate for MtmMI
Premithramycin B Tetracyclic Trisaccharide C-4 O-Me ~50-fold weaker Substrate for oxidative cleavage
Premithramycin A1 Tetracyclic Disaccharide C-4 O-Me ~100-fold weaker Early glycosylated intermediate
Chromocyclomycin Tetracyclic Mono + tri C-4 O-Me Not reported Shunt product in MTM pathway
Prechromomycin PC-A4 Tetracyclic None Variable >50-fold weaker Chromomycin A3 precursor

Mechanistic Insights from Genetic Studies

  • Gene Inactivation: Disruption of mtmD (thymidylyl transferase) or mtmGIV (glycosyltransferase) leads to this compound accumulation, confirming its role as a pathway checkpoint .
  • Sugar Flexibility : Introducing heterologous sugar biosynthesis genes (e.g., dnmS for D-amicetose) generates premithramycin derivatives with altered bioactivity .
  • Enzymatic Modifications: MtmOIV catalyzes the oxidative cleavage of premithramycin B, a step absent in this compound metabolism .

Preparation Methods

Polyketide Synthase (PKS)-Mediated Decaketide Formation

The biosynthesis of this compound initiates with the assembly of a linear decaketide chain by the minimal polyketide synthase (PKS) MtmPKS. This enzyme complex catalyzes the condensation of 10 acetyl-CoA units into a poly-β-keto intermediate, which serves as the scaffold for subsequent cyclization and tailoring reactions. The MtmPKS operates via a type II PKS mechanism, distinct from modular type I systems, and lacks embedded acyltransferase domains, necessitating discrete tailoring enzymes for post-PKS modifications.

Cyclization and Aromatization Steps

Following decaketide formation, the cyclase/aromatase MtmQ catalyzes the first cyclization event, forming the C7–C12 bond to generate the initial aromatic ring. Subsequent cyclizations are mediated by MtmY, which facilitates the formation of the second (C5–C14) and third (C3–C16) rings, yielding the tricyclic intermediate 2-hydroxy-nogalonic acid. The fourth ring (C1–C18) is established through the concerted action of MtmL (an ATP-dependent acyl-CoA ligase) and MtmX, which stabilize the reactive polyketide intermediate and enable aldol condensation.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGeneFunctionIntermediate Produced
MtmPKSmtmPKSDecaketide chain elongationLinear poly-β-keto intermediate
MtmQmtmQC7–C12 cyclization and aromatizationFirst aromatic ring
MtmYmtmYC5–C14 and C3–C16 cyclizationsTricyclic intermediate
MtmLmtmLAcyl-CoA ligase for fourth ring formationTetracyclic aglycon
MtmOIImtmOIIHydroxylation at C2 position4-Demethyl-premithramycinone

Oxygenation and Reduction

The tetracyclic aglycon undergoes hydroxylation at the C2 position catalyzed by the oxygenase MtmOII, yielding 4-demethyl-premithramycinone. Concurrently, the ketoreductases MtmTI and MtmTII reduce keto groups at C3 and C9, respectively, stabilizing the intermediate for subsequent glycosylation.

Heterologous Production in Streptomyces albus

Cosmid-Based Gene Cluster Expression

Heterologous reconstitution of this compound biosynthesis was achieved by expressing the mtm gene cluster (cosmid cosAR7) in Streptomyces albus. This approach circumvents the regulatory complexity of the native host and enables modular manipulation of biosynthetic genes. Co-expression of the pathway-specific transcriptional activator MtmR (encoded by mtmR) was critical for activating cryptic genes in the heterologous host.

Table 2: Heterologous Production Parameters

ParameterValueStrainYield (mg/L)
Host organismStreptomyces albusS. albus cosAR7-R2.5
Key plasmidscosAR7, pFL3R (mtmR)S. albus ΔL (mtmL mutant)1.8
Culture mediumR5AS. argillaceus M7OII3.2
Critical genesmtmPKS, mtmQ, mtmY, mtmL

Gene Inactivation and Intermediate Accumulation

Inactivation of mtmL in S. argillaceus (strain ΔL) led to the accumulation of 2-hydroxy-nogalonic acid, confirming its role in fourth-ring cyclization. Similarly, disruption of mtmOII in strain M7OII resulted in the shunt product this compound G, characterized by an aberrant five-membered ring formed via spontaneous aldol condensation. These mutants provide insights into pathway bottlenecks and enable the isolation of novel analogs.

Enzymatic and Chemical Characterization of Intermediates

Structural Elucidation of this compound G

This compound G (C23H16O10), isolated from mtmOII mutants, exhibits a pentacyclic structure with an unprecedented 1,3,4,6,8-pentahydroxy-cyclopenta[b]anthracene-5,10-dione framework. Its formation underscores the role of MtmOII in preventing aberrant cyclization through timely epoxidation of the tetracyclic intermediate.

Isotopic Labeling Studies

Feeding experiments with [1,2-13C2]acetate confirmed the polyketide origin of this compound, with 13C-13C coupling observed at C1–C2, C3–C4, and C5–C6 positions. These data validate the proposed biosynthetic pathway and exclude alternative carbon sources (e.g., 3-oxobutyrate) as significant contributors.

Comparative Analysis of Production Methods

Native vs. Heterologous Hosts

While S. argillaceus achieves higher titers (3.2 mg/L), genetic instability and regulatory complexity limit scalability. In contrast, S. albus offers a streamlined chassis for pathway engineering but requires optimization of gene expression and precursor supply.

Yield Optimization Strategies

  • Media Optimization : R5A medium outperforms tryptone soya broth (TSB) by 40% in this compound production.

  • Gene Dosage : Overexpression of mtmR increases transcription of PKS and tailoring genes, enhancing flux through the pathway.

  • Precursor Feeding : Sodium acetate supplementation (1 g/L) elevates yields by 22% in fed-batch cultures .

Q & A

Q. How was Premithramycinone discovered, and what experimental approach confirmed its role in mithramycin biosynthesis?

this compound was identified through targeted gene inactivation in Streptomyces argillaceus. Researchers cloned and disrupted the mtmD gene (encoding a glucose-1-phosphate thymidylyltransferase) via homologous recombination, generating a non-producing mutant strain (M7D1). Metabolite profiling using high-pressure liquid chromatography (HPLC) revealed the accumulation of a tetracyclic compound, later characterized as this compound through UV-Vis spectroscopy and structural comparison with mithramycin intermediates. This confirmed that glycosylation occurs prior to the fourth ring cleavage in the pathway .

Q. What structural features distinguish this compound from mithramycin, and how do these differences inform biosynthetic pathway analysis?

this compound lacks the trisaccharide side chain and fourth aglycone ring present in mithramycin. Its tetracyclic core suggests it is a precursor before late-stage oxidative and glycosylation steps. Structural elucidation via NMR and mass spectrometry revealed the absence of C-12 hydroxylation and the presence of a free C-3 hydroxyl group, highlighting its position as an early intermediate. Comparative analysis of wild-type and mutant strains’ metabolites is critical for mapping pathway branching points .

Q. What methodologies are recommended for studying this compound biosynthesis in genetically modified strains?

Key steps include:

  • Gene knockout : Use homologous recombination to disrupt mtmD or related genes in S. argillaceus.
  • Metabolite extraction : Employ ethyl acetate extraction followed by HPLC for separation.
  • Structural analysis : Combine UV-Vis spectroscopy, NMR, and high-resolution mass spectrometry (HRMS) for characterization.
  • Pathway validation : Compare metabolite profiles of wild-type and mutant strains to identify blocked steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in biosynthetic pathway data when comparing this compound accumulation across mutant strains?

Discrepancies may arise due to variations in gene inactivation efficiency or regulatory cross-talk. To address this:

  • Perform complementary assays : Reintroduce functional mtmD into mutants to restore mithramycin production.
  • Use RNA sequencing to assess unintended downstream gene expression changes.
  • Apply isotopic labeling to trace precursor flux in mutants versus wild-type strains .

Q. What experimental designs are optimal for elucidating this compound’s enzymatic modifications post-biosynthesis?

A multi-omics approach is recommended:

  • Proteomics : Identify enzymes co-expressed with this compound in mutants.
  • In vitro assays : Incubate this compound with purified methyltransferases or oxidases from wild-type strains.
  • Time-course studies : Monitor intermediate accumulation at different growth phases to infer modification timing .

Q. How can researchers address challenges in quantifying this compound in complex microbial extracts?

  • Standardization : Use synthetic this compound as a calibration reference.
  • Advanced chromatography : Optimize HPLC gradients or switch to UPLC for better resolution.
  • Tandem mass spectrometry (MS/MS) : Employ selective reaction monitoring (SRM) to enhance sensitivity in noisy matrices .

Data Analysis and Recent Advances

Q. What computational tools are suitable for modeling this compound’s biosynthetic network?

  • Pathway prediction : Use antiSMASH or PRISM to annotate gene clusters in S. argillaceus.
  • Docking studies : Simulate enzyme-substrate interactions (e.g., MtmD with glucose-1-phosphate) via AutoDock Vina.
  • Machine learning : Train models on known polyketide synthase (PKS) systems to predict missing pathway steps .

Q. How can conflicting data on this compound’s bioactivity be systematically evaluated?

  • Meta-analysis : Aggregate results from cytotoxicity assays (e.g., against HCT116 cells) to identify dose-response trends.
  • Mechanistic studies : Use CRISPR-Cas9-engineered mammalian cells to pinpoint molecular targets.
  • Structural analogs : Synthesize derivatives to isolate bioactive moieties .

Methodological Recommendations

  • Gene editing : Prioritize CRISPR-Cas9 for precise mtm cluster modifications.
  • Multi-omics integration : Correlate transcriptomic and metabolomic data to uncover regulatory nodes.
  • Open data practices : Archive HPLC and NMR raw files in public repositories (e.g., Zenodo) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Premithramycinone
Reactant of Route 2
Premithramycinone

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